Araneosol

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3,6,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-23-10-7-5-9(6-8-10)15-18(25-3)13(21)11-12(20)17(24-2)14(22)19(26-4)16(11)27-15/h5-8,20,22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIFGCHUAVTVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964694 | |

| Record name | 5,7-Dihydroxy-3,6,8-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50461-86-4 | |

| Record name | Araneosol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050461864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-3,6,8-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Compound Araneosol

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide focuses on the chemical structure and available information for Araneosol, a flavonoid compound.

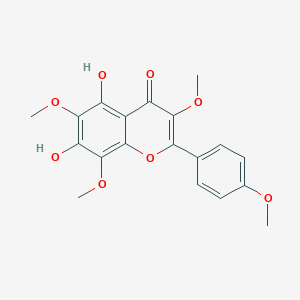

Chemical Structure of this compound

This compound is a substituted chromen-4-one, placing it within the flavonoid family of natural products.[1][2] Its chemical identity is defined by the following systematic and structural identifiers:

-

IUPAC Name : 5,7-dihydroxy-3,6,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one[1]

-

Canonical SMILES : COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC[1]

The core of this compound is a chromen-4-one structure, which consists of a benzene ring fused to a pyran ring. This core is further embellished with hydroxyl and methoxy functional groups, which are known to influence the biological activity of flavonoids. Specifically, this compound possesses two hydroxyl groups at positions 5 and 7, and three methoxy groups at positions 3, 6, and 8. Additionally, a 4-methoxyphenyl group is attached at the 2-position of the chromen-4-one core.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5,7-dihydroxy-3,6,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | [1] |

| Molecular Formula | C₁₉H₁₈O₈ | [1][2] |

| Molecular Weight | 374.34 g/mol | [2] |

| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC | [1] |

| CAS Number | 50461-86-4 | [1] |

Biological Activity and Experimental Data

Currently, there is a significant lack of specific biological data, quantitative experimental results, and detailed signaling pathway information for this compound in publicly available scientific literature. While this compound has been identified as a constituent of the plant Herissantia tiubae, which has been studied for its anti-asthmatic and anxiolytic effects, the specific contribution of this compound to these activities has not been elucidated.

The broader class of flavonoids is known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The presence of hydroxyl and methoxy groups on the flavonoid scaffold of this compound suggests that it may possess similar properties. However, without direct experimental evidence, any potential biological activity remains speculative.

Experimental Protocols

Figure 1. A generalized workflow for the isolation of flavonoid compounds from plant material.

Signaling Pathways

Due to the absence of specific research on the molecular mechanisms of this compound, there are no described signaling pathways that are definitively modulated by this compound. Flavonoids, as a class, are known to interact with a variety of cellular signaling pathways, including but not limited to:

-

NF-κB Signaling Pathway: Many flavonoids are known to inhibit the NF-κB pathway, which is a key regulator of inflammation.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis, and is a target for some flavonoids.

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and growth and is another common target for flavonoid compounds.

Below is a simplified, hypothetical representation of how a flavonoid might interact with the NF-κB signaling pathway, a common mechanism for anti-inflammatory action.

Figure 2. A hypothetical model of this compound inhibiting the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a structurally defined flavonoid with potential for biological activity based on its chemical features. However, there is a clear need for further research to determine its specific biological effects, quantify its activity, and elucidate the molecular mechanisms and signaling pathways through which it may act. Future studies should focus on the isolation or synthesis of this compound in sufficient quantities for comprehensive biological screening. Such research would be invaluable for drug discovery and development professionals seeking to explore the therapeutic potential of novel natural products.

References

Araneosol: A Technical Guide on its Discovery, Natural Sources, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Araneosol (5,7-dihydroxy-3,6,8,4'-tetramethoxyflavone) is a naturally occurring flavonoid that has been identified in a select number of plant species. This technical guide provides a comprehensive overview of the discovery, natural sources, and chemical properties of this compound. It details the experimental protocols for its isolation and characterization, summarizes the current, albeit limited, understanding of its biological activities, and explores potential signaling pathways it may modulate. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by consolidating the available scientific information and identifying key areas for future investigation.

Discovery and Chemical Profile

This compound, a polymethoxyflavone, was first described in the scientific literature in 1973 by Herz and coworkers, who isolated it from the plant Anaphalis araneosa. Its structure was elucidated as 5,7-dihydroxy-3,6,8,4'-tetramethoxyflavone.

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | 5,7-dihydroxy-3,6,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one |

| Molecular Formula | C₁₉H₁₈O₈ |

| Molecular Weight | 374.34 g/mol |

| CAS Number | 50461-86-4 |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents |

Natural Sources

To date, this compound has been isolated from a limited number of plant species, primarily within the Asteraceae and Malvaceae families.

| Plant Species | Family | Part of Plant |

| Anaphalis araneosa | Asteraceae | Aerial parts |

| Herissantia tiubae | Malvaceae | Aerial parts[1] |

| Anaphalis busua | Asteraceae | Not specified |

The concentration of this compound in these plant sources can vary depending on geographical location, climate, and harvesting time.

Experimental Protocols

Isolation of this compound from Herissantia tiubae

The following protocol is based on the methodology described by Falcão et al. (2008).

Workflow for this compound Isolation:

Caption: Workflow for the isolation of this compound from Herissantia tiubae.

Detailed Steps:

-

Extraction: The dried and powdered aerial parts of Herissantia tiubae are subjected to exhaustive maceration with hexane, followed by methanol, at room temperature.

-

Concentration: The resulting extracts are filtered and concentrated under reduced pressure to yield crude hexane and methanol extracts.

-

Partition: The crude methanol extract is then suspended in a methanol-water mixture and partitioned with chloroform.

-

Chromatography: The chloroform phase, containing the flavonoids, is subjected to column chromatography on silica gel.

-

Elution and Fractionation: The column is eluted with a solvent gradient of increasing polarity (e.g., hexane-chloroform and chloroform-ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined and further purified by preparative TLC to yield the pure compound.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

Spectroscopic Data for this compound:

| Technique | Key Observations |

| UV-Vis Spectroscopy (MeOH) | Absorption maxima characteristic of a flavone skeleton. Shifts in absorption bands upon addition of diagnostic reagents (e.g., NaOMe, AlCl₃, NaOAc) help to identify the positions of free hydroxyl groups. |

| Infrared (IR) Spectroscopy (KBr) | Absorption bands corresponding to hydroxyl groups, aromatic rings, and a carbonyl group of the flavone nucleus. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, COSY, HMQC, HMBC) | Provides detailed information about the proton and carbon environments, allowing for the complete assignment of the chemical structure, including the positions of the methoxy and hydroxyl groups. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern, further confirming the molecular formula and structure. |

Biological Activities and Potential Signaling Pathways

Direct and extensive research on the biological activities of isolated this compound is currently limited in the public domain. However, based on the known activities of structurally similar flavonoids and the bioactivity of extracts from plants containing this compound, several potential therapeutic areas can be hypothesized.

Potential Biological Activities (Hypothesized):

| Activity | Basis for Hypothesis |

| Anti-inflammatory | Flavonoids are well-known for their anti-inflammatory properties. Extracts of Anaphalis busua have shown anti-inflammatory effects. |

| Antioxidant | The phenolic hydroxyl groups in the flavonoid structure suggest potent antioxidant and radical-scavenging capabilities. |

| Anticancer | Many polymethoxyflavones have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines. |

Potential Signaling Pathway Modulation:

Given the established roles of flavonoids in cellular signaling, this compound may exert its biological effects through the modulation of key inflammatory and cell survival pathways.

Hypothesized Signaling Pathway Interactions:

Caption: Potential modulation of key signaling pathways by this compound.

It is critical to note that the interactions depicted in the diagram are hypothetical and require experimental validation specifically for this compound.

Future Directions and Conclusion

This compound represents a structurally interesting natural product with potential for therapeutic applications. However, a significant gap exists in the scientific literature regarding its biological activities and mechanisms of action. Future research should focus on:

-

Comprehensive Biological Screening: Systematic evaluation of the anti-inflammatory, antioxidant, anticancer, and other biological activities of purified this compound.

-

Quantitative Analysis: Determination of key efficacy parameters such as IC₅₀ and EC₅₀ values in various in vitro and cell-based assays.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its pharmacological effects.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models of relevant diseases.

References

An In-depth Technical Guide on 5,7-dihydroxy-3,6,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one and Related Flavonoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, potential biological activities, and analytical methodologies relevant to the flavonoid 5,7-dihydroxy-3,6,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one. Due to the limited availability of data for this specific compound, this paper synthesizes information from structurally similar and well-characterized flavonoids. The document includes tabulated quantitative data, detailed experimental protocols, and visualizations of key concepts to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. The specific compound of interest, 5,7-dihydroxy-3,6,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one, belongs to the flavone subclass, characterized by a C6-C3-C6 backbone. Its structure, featuring multiple hydroxyl and methoxy substitutions, suggests potential for significant biological effects, including antioxidant, anti-inflammatory, and anticancer activities. This guide aims to provide a detailed technical resource by leveraging data from closely related analogs to predict the properties and behavior of the title compound.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of Structurally Similar Flavonoids

| Property | 5,7-Dihydroxy-3,6,8-trimethoxy-2-phenyl-chromen-4-one[1] | 5,7-dihydroxy-3,6-dimethoxy-2-(4-methoxyphenyl)chromen-4-one monohydrate[2] | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one[3] |

| Molecular Formula | C₁₈H₁₆O₇ | C₁₈H₁₈O₈ | C₁₉H₁₈O₉ |

| Molecular Weight | 344.3154 g/mol | 362.3 g/mol | 390.3 g/mol [3] |

| IUPAC Name | 5,7-dihydroxy-3,6,8-trimethoxy-2-phenylchromen-4-one | 5,7-dihydroxy-3,6-dimethoxy-2-(4-methoxyphenyl)chromen-4-one;hydrate | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,8-trimethoxychromen-4-one[3] |

| CAS Number | 71479-92-0 | Not Available | 58130-91-9[3] |

| XLogP3 | Not Available | Not Available | 2.8[3] |

| Hydrogen Bond Donor Count | Not Available | Not Available | 3[3] |

| Hydrogen Bond Acceptor Count | Not Available | Not Available | 9[3] |

| Rotatable Bond Count | Not Available | Not Available | 5[3] |

Spectroscopic Data of Related Compounds

Spectroscopic analysis is essential for the structural elucidation and identification of flavonoids. Below are typical spectroscopic data for related compounds.

Table 2: Spectroscopic Data of Similar Flavonoids

| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Mass Spectrometry (m/z) |

| 5-hydroxy-3,6,7,8,3′,4′-hexamethoxy flavone [4] | (600 MHz, methanol-d₄) δ: 7.88 (dd, J = 8.5, 1.9 Hz, 1H, H-6′), 7.81 (d, J = 1.9 Hz, 1H, H-2′), 7.14 (d, J = 8.5 Hz, 1H, H-5′), 4.06 (s, 3H, 7-OCH₃), 3.93 (s, 3H, 4′-OCH₃), 3.92 (s, 3H, 3′-OCH₃), 3.89 (s, 3H, 6-OCH₃), 3.88 (s, 3H, 8-OCH₃), 3.85 (s, 3H, 3-OCH₃). | Not Available | Not Available |

| 5,4′-dihydroxy-3,6,7,8,3′-pentamethoxy flavone [4] | (600 MHz, chloroform-d) δ: 12.39 (s, 1H, 5-OH), 7.79 (dd, J = 10.4, 1.9 Hz, 1H, H-6′), 7.26 (s, 1H, H-2′), 7.07 (d, J = 8.3 Hz, 1H, H-5′), 6.03 (s, 1H, 4′-OH), 4.11 (s, 3H, 7-OCH₃), 3.99 (s, 3H, 3′OCH₃), 3.96 (s, 3H, 6-OCH₃), 3.95 (s, 3H, 8-OCH₃), 3.88 (s, 3H, 3-OCH₃). | Not Available | Not Available |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. The following sections describe common methodologies for the isolation, synthesis, and biological evaluation of flavonoids.

Isolation from Natural Sources

Many polymethoxylated flavones have been isolated from plants, particularly from the genus Vitex.

General Isolation Protocol:

-

Extraction: Dried and powdered plant material (e.g., leaves of Vitex negundo) is extracted with a solvent such as methanol.[5]

-

Fractionation: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., dichloromethane/acetone) to separate fractions based on polarity.[4]

-

Purification: Bioactive fractions are further purified using techniques like MCI gel column chromatography with a methanol/water gradient elution.[4] Final purification can be achieved by preparative TLC or HPLC.

Caption: General workflow for the isolation of flavonoids from plant material.

Chemical Synthesis

A general synthetic approach for substituted flavones often involves the formation of a chalcone intermediate followed by cyclization.

General Synthetic Protocol: [6]

-

Chalcone Formation: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (Claisen-Schmidt condensation) to form a chalcone.

-

Cyclization and Oxidation: The chalcone undergoes cyclization and oxidation to form the chromen-4-one (flavone) core.

-

Functional Group Modification: Hydroxyl and methoxy groups are introduced or modified at specific positions on the aromatic rings.

Caption: Simplified synthetic pathway for flavonoid synthesis.

Biological Activity Assays

The potential biological activities of flavonoids can be assessed using various in vitro and in vivo models.

-

Anti-inflammatory Activity: The carrageenan-induced paw edema assay in mice is a common in vivo model to evaluate anti-inflammatory effects.[7]

-

Antinociceptive Activity: The acetic acid-induced abdominal constriction assay in mice can be used to assess pain-relieving properties.[7]

-

Antimicrobial Activity: A microdilution technique is often employed to determine the minimum inhibitory concentration (MIC) against various microorganisms.[8]

Potential Biological Activities and Signaling Pathways

Based on the activities of structurally similar compounds, 5,7-dihydroxy-3,6,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one is likely to exhibit several biological effects. Flavonoids are known to modulate various signaling pathways.

Many flavonoids exert their anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response. For example, some flavones have been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) activities, as well as the production of pro-inflammatory cytokines like TNF-α.[9] These effects are often mediated through the inhibition of the NF-κB signaling pathway.[9]

References

- 1. 5,7-Dihydroxy-3,6,8-trimethoxyflavone [webbook.nist.gov]

- 2. 5,7-Dihydroxy-3,6-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one monohydrate | C18H18O8 | CID 129825501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,7-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3,6,8-trimethoxy-chromen-4-one | C19H18O9 | CID 5386959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Polymethoxylated flavones from the leaves of Vitex negundo have fungal-promoting and antibacterial activities during the production of broad bean koji [frontiersin.org]

- 5. scispace.com [scispace.com]

- 6. 5,7-Dihydroxy-3-methoxy-2-methyl-4H-chromen-4-one [benchchem.com]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

Araneosol from Herissantia tiubae: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Araneosol, a polymethoxyflavone isolated from the plant Herissantia tiubae. This document details the botanical origin, extraction, isolation, and preliminary biological activities of this compound, with a focus on its potential anti-inflammatory properties. Detailed experimental protocols and conceptual signaling pathways are provided to facilitate further research and development.

Introduction to this compound and Herissantia tiubae

Herissantia tiubae (K. Schum) Brizicky, a member of the Malvaceae family, is a shrub found predominantly in the Brazilian northeast[1][2]. Various species within the Malvaceae family have a history of use in traditional medicine for treating conditions such as rheumatism, fever, and inflammation[1][2]. Phytochemical investigations of Herissantia tiubae have led to the isolation of several flavonoids, including this compound[1].

This compound, chemically identified as 5,7-dihydroxy-3,4′,6,8-tetramethoxyflavone, is a known flavone that has been isolated from the aerial parts of Herissantia tiubae[1]. Its structure has been elucidated using various spectroscopic methods, including Infrared (IR), Ultraviolet (UV), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, NOESY, HETCOR, and HMBC)[1][2]. While the presence of this compound in H. tiubae is established, comprehensive data on its specific biological activities remain an area of active research. The anti-inflammatory use of the plant in folk medicine suggests that this compound may contribute to these therapeutic effects[1][2].

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound, as reported in the literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈O₈ | [1] |

| Molecular Weight | 374.34 g/mol | Calculated |

| Appearance | Yellow crystals | [2] |

| Melting Point | Not reported for H. tiubae isolate |

Table 2: ¹³C NMR Spectroscopic Data for this compound (50 MHz, CDCl₃)

| Atom Position | Chemical Shift (δ) | Reference |

| 2 | 156.0 | [2] |

| 3 | 138.5 | [2] |

| 4 | 179.3 | [2] |

| 5 | 148.0 | [2] |

| 6 | 132.5 | [2] |

| 7 | 153.2 | [2] |

| 8 | 132.1 | [2] |

| 9 | 152.8 | [2] |

| 10 | 106.2 | [2] |

| 1' | 123.4 | [2] |

| 2' | 130.2 | [2] |

| 3' | 111.3 | [2] |

| 4' | 159.2 | [2] |

| 5' | 111.3 | [2] |

| 6' | 130.2 | [2] |

| OCH₃-3 | 60.1 | [2] |

| OCH₃-6 | 61.7 | [2] |

| OCH₃-8 | 61.7 | [2] |

| OCH₃-4' | 55.4 | [2] |

Table 3: ¹H NMR Spectroscopic Data for this compound (200 MHz, CDCl₃)

| Proton Position | Chemical Shift (δ) | Multiplicity | J (Hz) | Reference |

| H-2', H-6' | 8.10 | d | 9.0 | [2] |

| H-3', H-5' | 7.15 | d | 9.0 | [2] |

| OCH₃-3 | 3.92 | s | [2] | |

| OCH₃-6 | 3.98 | s | [2] | |

| OCH₃-8 | 4.10 | s | [2] | |

| OCH₃-4' | 3.95 | s | [2] |

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of this compound from Herissantia tiubae, as well as protocols for evaluating its potential anti-inflammatory activity.

Extraction and Isolation of this compound

The following protocol is based on the methods described by Silva et al. (2008)[1][2].

3.1.1. Plant Material and Extraction

-

Collection and Preparation: Collect the aerial parts of Herissantia tiubae. A voucher specimen should be deposited in a recognized herbarium for authentication[1][2]. Dry the plant material and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material (e.g., 5 kg) with 95% aqueous ethanol at room temperature for 72 hours. Concentrate the ethanol extract under reduced pressure to obtain the crude extract[1][2].

3.1.2. Solvent Partitioning

-

Suspend the crude ethanol extract (e.g., 300 g) in a suitable solvent system (e.g., methanol-water).

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity:

-

n-Hexane

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

n-Butanol

-

-

Concentrate each fraction under reduced pressure. This compound is expected to be present in the chloroform fraction[1][2].

3.1.3. Chromatographic Purification

-

Column Chromatography of the Chloroform Fraction:

-

Stationary Phase: Silica gel 60 (70-230 mesh).

-

Mobile Phase: A gradient of hexane, chloroform, and methanol. Start with 100% hexane, gradually increasing the polarity by adding chloroform, and then methanol.

-

Procedure:

-

Prepare a silica gel column of appropriate dimensions.

-

Adsorb the dried chloroform extract onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with the gradient solvent system.

-

Collect fractions of a consistent volume (e.g., 20 mL).

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane-EtOAc, 9:1 v/v) and visualize under UV light (254 and 366 nm)[2].

-

-

-

Isolation of this compound:

-

Combine fractions that show a similar TLC profile corresponding to this compound.

-

Perform repeated column chromatography on the combined fractions using a refined gradient of hexane-chloroform and chloroform-methanol of increasing polarity to achieve final purification of this compound[2].

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques (NMR, MS, IR, UV).

-

Caption: Workflow for the extraction and isolation of this compound.

In Vitro Anti-inflammatory Assays

The following are standard protocols that can be adapted to evaluate the anti-inflammatory activity of this compound.

3.2.1. NF-κB Reporter Assay

This assay measures the ability of a compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

-

Cell Culture: Culture a suitable reporter cell line (e.g., THP-1-Blue™ NF-κB reporter cells) according to the supplier's instructions.

-

Cell Seeding: Seed the cells into a 96-well plate at an appropriate density.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for a predetermined time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).

-

Stimulation: Induce NF-κB activation by adding a stimulant such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) or tumor necrosis factor-alpha (TNF-α) (e.g., 20 ng/mL).

-

Incubation: Incubate the plate for a suitable period (e.g., 18-24 hours).

-

Detection: Measure the activity of the reporter gene (e.g., secreted alkaline phosphatase or luciferase) according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound and determine the IC₅₀ value.

3.2.2. Western Blot Analysis of Phosphorylated p38 MAPK

This assay determines if this compound can inhibit the phosphorylation of p38 MAPK, a key kinase in an inflammatory signaling cascade.

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., RAW 264.7 macrophages) and treat with this compound and a stimulant (e.g., LPS) as described for the NF-κB assay.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total p38 MAPK to serve as a loading control.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-p38 signal to the total p38 signal to determine the effect of this compound on p38 phosphorylation.

-

Potential Signaling Pathways

Flavonoids are known to exert their anti-inflammatory effects through various mechanisms, often involving the modulation of key signaling pathways. Based on the known activities of similar flavonoids, this compound may inhibit inflammatory responses by targeting the NF-κB and MAPK pathways.

Caption: Postulated anti-inflammatory signaling pathways of this compound.

The diagram above illustrates the potential mechanisms by which this compound may exert its anti-inflammatory effects. Inflammatory stimuli, such as LPS, activate cell surface receptors like TLR4, which in turn trigger downstream signaling cascades. This includes the activation of the MAPK pathway, leading to the phosphorylation of p38, and the activation of the NF-κB pathway through the IKK-mediated degradation of IκB. Activated p38 and NF-κB then promote the expression of pro-inflammatory genes. This compound is hypothesized to inhibit these pathways, potentially by targeting key kinases such as IKK and p38 MAPK, thereby reducing the production of inflammatory mediators.

Conclusion and Future Directions

This compound, a polymethoxyflavone from Herissantia tiubae, represents a promising natural product for further investigation as a potential anti-inflammatory agent. This guide provides a foundational framework for its extraction, isolation, and biological evaluation. Future research should focus on:

-

Quantitative Bioactivity: Determining the IC₅₀ values of pure this compound in a range of anti-inflammatory assays.

-

Mechanism of Action: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in relevant animal models of inflammation.

-

Structure-Activity Relationship: Synthesizing and testing this compound analogs to identify key structural features for its biological activity.

The methodologies and information presented herein are intended to serve as a valuable resource for the scientific community to advance the study of this compound and its therapeutic potential.

References

Physical and chemical properties of Araneosol

An In-depth Technical Guide to the Core Physical and Chemical Properties of Araneosol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a flavonoid found in various plant species. This document details its structural characteristics, physicochemical data, experimental protocols for isolation and synthesis, and explores its potential interactions with key cellular signaling pathways.

Physicochemical and Spectroscopic Data

This compound, with the IUPAC name 5,7-dihydroxy-3,6,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one, is a substituted flavone.[1] Its chemical structure and properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈O₈ | PubChem[1] |

| Molecular Weight | 374.34 g/mol | PubChem[1], MedchemExpress[2] |

| Monoisotopic Mass | 374.10016753 Da | PubChem[1] |

| CAS Number | 50461-86-4 | PubChem[1], MedchemExpress[2] |

| IUPAC Name | 5,7-dihydroxy-3,6,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | PubChem[1] |

| Synonyms | 5,7-Dihydroxy-3,6,8,4'-tetramethoxyflavone, and others. | PubChem[1] |

| Computed XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 8 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Topological Polar Surface Area | 124 Ų | PubChem[1] |

| Solubility | No experimental data available. Predicted to be soluble in organic solvents like DMSO and ethanol. | |

| Melting Point | No experimental data available. | |

| Boiling Point | No experimental data available. |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Data | Source |

| ¹³C NMR | Spectral data available | PubChem[1] |

| ¹H NMR | No experimental data available in the searched sources. | |

| Mass Spectrometry | No experimental data available in the searched sources. | |

| UV-Vis | No experimental data available in the searched sources. |

Experimental Protocols

Isolation of this compound from Anaphalis busua

This compound has been reported in Anaphalis busua.[1] The following is a generalized protocol for the isolation of flavonoids from this plant, which can be adapted for the specific isolation of this compound.

2.1.1. Plant Material and Extraction

-

Collection and Preparation: The aerial parts of Anaphalis busua are collected, authenticated, and dried in the shade. The dried plant material is then ground into a fine powder.

-

Soxhlet Extraction: The powdered plant material (e.g., 50 g) is successively extracted with solvents of increasing polarity, such as hexane and methanol, using a Soxhlet apparatus.[1] The solvents are then evaporated under reduced pressure to obtain the crude extracts.

2.1.2. Chromatographic Purification

-

Column Chromatography: The crude extract (e.g., the methanol extract) is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For example, a mixture of hexane and ethyl acetate can be used.[1]

-

Fraction Collection and Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired flavonoid.

-

Further Purification: Fractions containing the compound of interest are pooled and may require further purification using techniques like Sephadex LH-20 column chromatography or semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[3]

2.1.3. Characterization

The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and by comparison with existing data.

Synthesis of the this compound Core Structure

2.2.1. Synthesis via Chalcone Intermediate

-

Claisen-Schmidt Condensation: A substituted acetophenone (e.g., a derivative of phloroacetophenone) is reacted with a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) in the presence of a base (e.g., aqueous NaOH or KOH) in an alcoholic solvent.[4] This reaction forms the corresponding chalcone.

-

Oxidative Cyclization: The resulting chalcone is then subjected to oxidative cyclization to form the flavone ring. This can be achieved using reagents such as iodine in dimethyl sulfoxide (DMSO) with heating.[4][5]

-

Purification: The final flavone product is purified by recrystallization or column chromatography.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, its classification as a flavonoid suggests potential interactions with pathways commonly affected by this class of compounds, such as those involved in inflammation and cancer.

Potential Anti-inflammatory Activity via NF-κB Pathway Inhibition

Many flavonoids exhibit anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that this compound may exert similar effects.

Inflammatory stimuli, such as cytokines or lipopolysaccharides (LPS), typically lead to the activation of the IKK (IκB kinase) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Flavonoids can interfere with this pathway at multiple points, including the inhibition of IKK activation or the prevention of IκBα degradation.

Potential Anticancer Activity via PI3K/Akt Pathway Modulation

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Several flavonoids have been shown to possess anticancer properties by inhibiting this pathway.

Upon activation by growth factors, PI3K (phosphatidylinositol 3-kinase) phosphorylates PIP2 to PIP3, which in turn activates Akt (also known as protein kinase B). Activated Akt then phosphorylates a variety of downstream targets that promote cell survival and proliferation while inhibiting apoptosis. It is hypothesized that this compound could potentially interfere with this cascade, possibly by inhibiting the activity of PI3K or Akt, thereby promoting apoptosis in cancer cells.

Disclaimer: The signaling pathway information presented is based on the known activities of structurally similar flavonoids and represents potential mechanisms of action for this compound. Further research is required to confirm these specific interactions.

References

An In-depth Technical Guide to Araneosol: Chemical Identity, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Araneosol, a polymethoxylated flavone, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, a detailed synthesis protocol, and an in-depth exploration of its biological activities. Particular emphasis is placed on its modulatory effects on key cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB) and autophagy. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating quantitative data, detailing experimental methodologies, and visualizing complex biological processes.

Chemical Identification and Properties

This compound is chemically known as 5,7-dihydroxy-3,6,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one. It belongs to the flavonoid class of natural products. A comprehensive list of its identifiers and key chemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 50461-86-4[1] |

| Molecular Formula | C₁₉H₁₈O₈[1] |

| IUPAC Name | 5,7-dihydroxy-3,6,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one |

| InChI | InChI=1S/C19H18O8/c1-23-10-7-5-9(6-8-10)15-18(25-3)13(21)11-12(20)17(24-2)14(22)19(26-4)16(11)27-15/h5-8,20,22H,1-4H3 |

| InChIKey | UZIFGCHUAVTVIL-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC |

| Synonyms | 5,7-Dihydroxy-3,4',6,8-tetramethoxyflavone, Eupatilin |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 374.34 g/mol |

| Appearance | Solid (predicted) |

| Solubility | Soluble in organic solvents like DMSO and methanol. |

Synthesis of this compound

The synthesis of this compound, like other flavones, can be achieved through the cyclization of a chalcone precursor. A general and adaptable two-step synthetic protocol is outlined below.

Experimental Protocol: Synthesis of 5,7-dihydroxy-3,6,8,4'-tetramethoxyflavone (this compound)

Step 1: Synthesis of the Chalcone Precursor

-

Starting Materials: 2',4'-dihydroxy-3',5',6'-trimethoxyacetophenone and 4-methoxybenzaldehyde.

-

Reaction: The acetophenone and benzaldehyde derivatives are subjected to a Claisen-Schmidt condensation reaction.

-

Procedure:

-

Dissolve the 2',4'-dihydroxy-3',5',6'-trimethoxyacetophenone and 4-methoxybenzaldehyde in a suitable solvent such as ethanol.

-

Add a strong base, for instance, a concentrated aqueous solution of sodium hydroxide or potassium hydroxide, dropwise to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chalcone.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Oxidative Cyclization to this compound

-

Starting Material: The purified chalcone from Step 1.

-

Reaction: The chalcone undergoes an oxidative cyclization to form the flavone ring system.

-

Procedure:

-

Dissolve the purified chalcone in a high-boiling point solvent such as dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of iodine (I₂) to the solution.

-

Heat the reaction mixture at a temperature ranging from 120-150°C for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude this compound by recrystallization or column chromatography.

-

Biological Activity and Signaling Pathways

This compound has been shown to possess significant anti-inflammatory properties, primarily through its modulation of the NF-κB signaling pathway. While much of the literature focuses on the structurally similar compound Arzanol, a phloroglucinol α-pyrone, direct evidence for this compound's activity is available through studies on its synonym, eupatilin.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

A study on eupatilin (5,7-dihydroxy-3,4,6-trimethoxyflavone) demonstrated its ability to suppress the inflammatory effects induced by Bacteroides fragilis enterotoxin (BFT) in intestinal epithelial cells. The key mechanism of action was identified as the inhibition of the NF-κB signaling pathway.[2]

Experimental Protocol: Assessment of NF-κB Inhibition

-

Cell Culture and Treatment: HT-29 intestinal epithelial cells are cultured and pre-treated with varying concentrations of this compound (eupatilin) for 30 minutes before stimulation with BFT.

-

NF-κB DNA Binding Activity Assay (EMSA):

-

Nuclear extracts are prepared from the treated and untreated cells.

-

An electrophoretic mobility shift assay (EMSA) is performed using a radiolabeled oligonucleotide probe containing the NF-κB consensus sequence.

-

The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel and visualized by autoradiography. A decrease in the shifted band in this compound-treated cells indicates inhibition of NF-κB DNA binding.

-

-

Analysis of IκBα and IKK Phosphorylation:

-

Whole-cell lysates are prepared from treated cells.

-

Western blot analysis is performed using specific antibodies against phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated IKK (p-IKK), and total IKK.

-

A reduction in the levels of p-IκBα and p-IKK in this compound-treated cells suggests that the compound inhibits the upstream signaling events leading to NF-κB activation.

-

-

Co-immunoprecipitation of Hsp90 and IKK-γ:

-

Cell lysates are incubated with an antibody against Hsp90 or IKK-γ.

-

The immune complexes are captured using protein A/G-agarose beads.

-

The precipitated proteins are then analyzed by Western blotting with antibodies against IKK-γ and Hsp90, respectively. Dissociation of the Hsp90-IKK-γ complex in the presence of this compound indicates a specific mechanism of IKK inhibition.[2]

-

Signaling Pathway Diagram: this compound's Inhibition of the NF-κB Pathway

Caption: this compound inhibits NF-κB by dissociating the Hsp90-IKKγ complex.

Potential Role in Autophagy Modulation

While direct studies on this compound's effect on autophagy are limited, the related compound Arzanol has been identified as a modulator of this pathway. Arzanol appears to have a dual role, inducing early autophagosome formation while inhibiting later stages of autophagic flux. Given the structural similarities, it is plausible that this compound may also influence autophagy. Further research is required to confirm this and elucidate the specific mechanisms.

Experimental Workflow: Investigating this compound's Effect on Autophagy

Caption: Experimental workflow to assess this compound's impact on autophagy.

Distinction from Arzanol

It is crucial to differentiate this compound from Arzanol, as they are structurally distinct and their biological activities may not be identical. This compound is a flavone, characterized by a C6-C3-C6 backbone, whereas Arzanol is a phloroglucinol α-pyrone. This structural difference likely influences their pharmacokinetic and pharmacodynamic properties. While Arzanol has been more extensively studied for a broader range of activities, the specific data on this compound's anti-inflammatory mechanism provides a solid foundation for its further investigation as a potential therapeutic agent.

Conclusion

This compound (5,7-dihydroxy-3,6,8,4'-tetramethoxyflavone) is a polymethoxylated flavone with demonstrated anti-inflammatory activity. Its ability to inhibit the NF-κB signaling pathway by targeting the Hsp90-IKKγ complex presents a promising avenue for the development of novel therapeutics for inflammatory diseases. This technical guide has provided a consolidated resource of its chemical identifiers, a plausible synthetic route, and detailed experimental protocols for investigating its biological effects. Further research is warranted to fully elucidate its therapeutic potential, including its effects on other signaling pathways such as autophagy, and to conduct comparative studies with structurally related compounds like Arzanol.

References

- 1. This compound | C19H18O8 | CID 5491522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theorized Mechanisms of Action of Araneosol

This technical guide provides a comprehensive overview of the current scientific understanding of Araneosol's potential mechanisms of action. This compound, a pentamethoxyflavone found in plant species such as Herissantia tiubae and Ehretia microphylla, has been the subject of preliminary in-silico and in-vitro investigations.[1][2] These studies suggest several plausible, albeit not yet clinically validated, mechanisms through which this compound may exert physiological effects. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this flavonoid.

Theory: Vasorelaxant Properties

One of the earliest investigations into the biological activity of this compound focused on its potential as a vasorelaxant.

An in-vitro study explored the effects of this compound on smooth muscle tissue. The research aimed to determine if this flavone could induce relaxation in isolated guinea-pig trachea and rat aorta.[1]

While the precise signaling pathway for its vasorelaxant effects was not elucidated in the available literature, flavonoids are generally known to influence vascular tone through various mechanisms. These can include modulation of endothelial nitric oxide synthase (eNOS) activity, inhibition of phosphodiesterases, or direct effects on smooth muscle ion channels. Further research is required to pinpoint the specific pathway for this compound.

A generalized protocol for an isolated organ bath experiment, as would be used to assess vasorelaxant properties, is as follows:

-

Tissue Preparation: A guinea pig or rat is euthanized, and the trachea or aorta is carefully dissected and cleaned of adherent connective tissue. The tissue is then cut into rings of a specified size.

-

Mounting: The tissue rings are mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2 to maintain a pH of 7.4.[1]

-

Transducer Attachment: One end of the tissue ring is fixed to a stationary hook, while the other is attached to an isometric force transducer to record changes in tension.

-

Equilibration and Pre-contraction: The tissue is allowed to equilibrate under a resting tension for a set period. Following equilibration, a contractile agent (e.g., phenylephrine or potassium chloride) is added to induce a stable contraction.

-

Compound Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Data Recording and Analysis: The relaxation responses are recorded as a percentage decrease from the pre-contracted state. Dose-response curves are then generated to determine the potency (EC50) of this compound.

Theory: Cytotoxic and Antiangiogenic Activity

In-silico studies have suggested that this compound may possess cytotoxic and antiangiogenic properties, potentially through the inhibition of key signaling pathways involved in cancer progression.

A molecular docking study investigating the components of Ehretia microphylla leaf ethanolic extract identified this compound as a compound with a high binding affinity for several proteins crucial for cell proliferation and angiogenesis.[2]

The following table summarizes the binding affinities of this compound with various protein targets as determined by in-silico molecular docking.[2]

| Protein Target | Binding Affinity (kcal/mol) |

| MEK | -6.9 |

| VEGFR-2 | -7.8 |

The high binding affinity of this compound for MEK and VEGFR-2 suggests a potential mechanism of action involving the disruption of the MAPK/ERK and VEGFR-2 signaling pathways.[2]

-

VEGFR-2 Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis. Its activation initiates downstream signaling cascades, including the PLCγ-PKC-MAPK pathway, which promotes the proliferation and migration of endothelial cells.[2] By binding to VEGFR-2, this compound could potentially block the binding of its ligand (VEGF), thereby inhibiting angiogenesis.

-

MEK Pathway: Mitogen-activated protein kinase kinase (MEK) is a critical component of the Ras/Raf/MEK/ERK signaling pathway, which is frequently deregulated in various cancers.[2] This pathway plays a central role in regulating cell proliferation, survival, and differentiation. Inhibition of MEK by this compound could lead to decreased cancer cell growth.

A generalized protocol for molecular docking to predict binding affinities is as follows:

-

Protein Preparation: The 3D structure of the target protein (e.g., MEK, VEGFR-2) is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and any existing ligands are removed, and polar hydrogens are added.

-

Ligand Preparation: The 2D structure of the ligand (this compound) is drawn using chemical drawing software and converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.

-

Grid Generation: A grid box is defined around the active site of the target protein. This grid defines the space where the docking algorithm will search for favorable binding poses.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically explore different conformations and orientations of the ligand within the protein's active site. The program calculates a binding score or affinity for each pose.

-

Analysis of Results: The pose with the best score (lowest binding energy) is considered the most likely binding mode. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.

Theory: Antiviral Activity against Dengue Virus

Another theorized mechanism of action for this compound is the inhibition of the Dengue virus (DENV) protease.

A computational screening of approximately 2500 flavonoids identified this compound as a potential inhibitor of the DENV NS2B/NS3 protease.[3] This protease is essential for the replication of the Dengue virus.

The DENV NS2B/NS3 protease has a catalytic triad of amino acid residues that are crucial for its function. The in-silico study suggests that this compound can effectively block this catalytic triad, thereby inhibiting the protease's activity and, consequently, viral replication.[3]

Conclusion and Future Directions

The current body of evidence, primarily from in-silico and preliminary in-vitro studies, suggests that this compound is a promising natural compound with multiple potential therapeutic mechanisms of action. These include vasorelaxation, cytotoxicity and antiangiogenesis through inhibition of the MEK and VEGFR-2 pathways, and antiviral activity via inhibition of the DENV NS2B/NS3 protease.

It is crucial to emphasize that these mechanisms are theoretical and require substantial further investigation. Future research should focus on:

-

In-vitro validation: Conducting cell-based assays to confirm the inhibitory effects of this compound on the MEK and VEGFR-2 signaling pathways and DENV replication.

-

In-vivo studies: Utilizing animal models to assess the efficacy, pharmacokinetics, and safety of this compound for the proposed therapeutic applications.

-

Mechanism elucidation: Performing detailed biochemical and biophysical assays to precisely define the molecular interactions between this compound and its putative targets.

The successful completion of such studies will be essential to determine if the theoretical potential of this compound can be translated into tangible clinical applications.

References

An Examination of the Potential Biological Activities of Araneosol: Acknowledging a Gap in Current Research

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of scientific knowledge regarding the potential biological activities of the flavonoid compound Araneosol. Following a comprehensive review of available literature, it is evident that there is a significant scarcity of published research specifically investigating the biological effects of this compound. This document aims to clarify the current data landscape, address potential points of confusion with structurally similar compounds, and outline the resulting limitations in providing a detailed technical analysis as originally requested.

This compound: A Distinct but Understudied Flavonoid

This compound is chemically identified as 5,7-dihydroxy-3,6,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one. It belongs to the flavonoid class of polyphenolic secondary metabolites found in plants. While flavonoids as a broad class are known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, the specific activities of individual flavonoids can vary significantly based on their precise chemical structure.

It is crucial to distinguish this compound from the similarly named compound Arzanol . Arzanol is a prenylated phloroglucinol α-pyrone with a different core structure and has been the subject of numerous studies detailing its potent anti-inflammatory and other biological effects. The similarity in names can lead to a misattribution of Arzanol's well-documented activities to this compound. This guide is based solely on information pertaining to this compound.

Current Status of Biological Activity Data for this compound

A thorough search of scientific databases reveals a lack of specific studies on the biological activities of this compound. Consequently, there is no quantitative data, such as IC₅₀ or EC₅₀ values, from which to build a comprehensive activity profile. The core requirements of this technical guide—namely, the presentation of quantitative data in structured tables, detailed experimental protocols, and visualizations of signaling pathways—cannot be met due to this absence of primary research.

While direct data is unavailable for this compound, research on other structurally related flavonoids may offer a speculative glimpse into its potential areas of activity. For example, a study on the flavone 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, isolated from Bruguiera gymnorrhiza, demonstrated anti-inflammatory properties through the inhibition of COX-2, 5-LOX, and TNF-α production.[1] Another related compound, 5,4'-dihydroxy-6,7,8,3'-tetramethoxyflavone, has shown anticancer activity against human lung (NCI-H460) and liver (HepG2) cancer cell lines, with IC₅₀ values of 4.57 ± 0.32 and 5.67 ± 0.09 µg/mL, respectively.[2] However, it must be emphasized that these findings cannot be directly extrapolated to this compound, and serve only to highlight the general therapeutic potential within this chemical class.

Methodological and Pathway Analysis: An Uncharted Territory

Without published experimental work on this compound, it is impossible to detail any specific experimental protocols or to delineate any signaling pathways that it may modulate. The creation of workflow or pathway diagrams using Graphviz is therefore not feasible.

Future Directions and Conclusion

The lack of data on the biological activities of this compound represents a clear gap in the current scientific literature. This presents an opportunity for future research to explore the potential therapeutic properties of this flavonoid. Initial studies could involve in vitro screening for antioxidant, anti-inflammatory, and cytotoxic activities, which, if promising, could lead to more in-depth mechanistic studies to identify its molecular targets and affected signaling pathways.

References

- 1. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Novel Plant Extracts and Compounds from Adenosma bracteosum (Bonati) in Human Lung and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Araneosol and the Characteristics of the Flavonoid Class

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the flavonoid class of natural products, with a specific focus on the lesser-known compound, Araneosol. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed methodologies and insights into the chemical and biological properties of these compounds.

Introduction to the Flavonoid Class

Flavonoids are a large and diverse group of polyphenolic secondary metabolites found ubiquitously in plants. They are an integral part of the human diet and are recognized for their significant contributions to the sensory qualities of fruits and vegetables, such as color and taste.[1][2] Chemically, flavonoids share a common fifteen-carbon (C6-C3-C6) skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring (C).[3]

The flavonoid family is further categorized into several subgroups based on the degree of oxidation and the substitution pattern of the C ring. The major classes include flavones, flavonols, flavanones, flavan-3-ols, anthocyanidins, and isoflavones.[4] These structural variations give rise to a wide array of biological activities, making flavonoids a subject of intense research for their potential health benefits. They are known to possess antioxidative, anti-inflammatory, anti-mutagenic, and anti-carcinogenic properties, and have the capacity to modulate key cellular enzyme functions.[5]

This compound: A Flavonoid Case Study

This compound is a specific flavonoid that has been isolated from plants such as Herissantia tiubae and Anaphalis busua.[3][6] It belongs to the flavone or flavonol subclass of flavonoids.

2.1. Chemical Identity of this compound

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Citation |

| IUPAC Name | 5,7-dihydroxy-3,6,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | [3] |

| Synonyms | 5,7-Dihydroxy-3,4',6,8-tetramethoxyflavone | [3] |

| Molecular Formula | C₁₉H₁₈O₈ | [3] |

| Molecular Weight | 374.3 g/mol | [3] |

| Chemical Class | Flavones and Flavonols | [3] |

| CAS Number | 50461-86-4 | [3] |

2.2. Quantitative Data for this compound

General Characteristics and Quantitative Data for the Flavonoid Class

While specific data for this compound is limited, the broader classes of flavones and flavonols, to which it belongs, are well-characterized. The following tables summarize typical quantitative data for these classes of compounds.

Table 3.1: Typical Spectroscopic Data for Flavones and Flavonols

| Spectroscopic Technique | Typical Absorption/Chemical Shift Ranges | Citation |

| UV-Vis Spectroscopy | Two major absorption bands are typically observed in methanol: Band I (300–380 nm), associated with the B-ring cinnamoyl system, and Band II (240–280 nm), associated with the A-ring benzoyl system. The exact λmax depends on the hydroxylation and substitution pattern. | [8] |

| FTIR Spectroscopy | Characteristic absorption bands include: O-H stretching (3200-3600 cm⁻¹), C=O stretching of the γ-pyrone ring (1600-1660 cm⁻¹), aromatic C=C stretching (1450-1610 cm⁻¹), and C-O stretching of the ether and hydroxyl groups (1000-1300 cm⁻¹). | [9] |

| ¹H-NMR Spectroscopy | Aromatic protons typically appear in the range of δ 6.0-8.5 ppm. Protons of hydroxyl groups are often observed as broad singlets, and their chemical shifts can vary. Methoxyl group protons appear as sharp singlets around δ 3.8-4.0 ppm. | [10] |

| ¹³C-NMR Spectroscopy | The carbonyl carbon (C-4) of the γ-pyrone ring resonates at approximately δ 176-182 ppm. Aromatic carbons appear in the range of δ 90-165 ppm. The chemical shifts are highly dependent on the substitution patterns on the aromatic rings. | [11] |

Experimental Protocols for Flavonoid Research

This section provides detailed methodologies for the extraction, purification, analysis, and biological evaluation of flavonoids.

4.1. Extraction and Purification of Flavonoids

The isolation of flavonoids from plant material is a critical first step in their study. The choice of method depends on the polarity of the target flavonoids and the nature of the plant matrix.

4.1.1. General Extraction Protocol (Maceration)

-

Sample Preparation: Air-dry the plant material at room temperature and then grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with a suitable solvent (e.g., 70-80% ethanol or methanol) at a ratio of 1:10 (w/v) for 24-72 hours at room temperature with occasional shaking.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

4.1.2. Purification by Column Chromatography

-

Stationary Phase: Pack a glass column with a suitable adsorbent, such as silica gel or Sephadex LH-20. Sephadex LH-20 is particularly effective for separating flavonoids.[12]

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity by adding solvents like ethyl acetate and methanol.

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Analysis: Combine the fractions containing the flavonoid of interest and evaporate the solvent to yield the purified compound.

4.2. Structural Elucidation and Quantitative Analysis

4.2.1. UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the purified flavonoid in methanol.

-

Analysis: Record the UV-Vis spectrum from 200 to 500 nm using a spectrophotometer.

-

Interpretation: Identify Band I and Band II maxima. The use of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can provide additional information about the location of free hydroxyl groups.[13]

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Mix a small amount of the dried sample with potassium bromide (KBr) and press it into a thin pellet, or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the flavonoid structure.[14]

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve the purified flavonoid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Analysis: Acquire ¹H-NMR and ¹³C-NMR spectra. For complex structures, 2D-NMR experiments such as COSY, HSQC, and HMBC are invaluable for complete structural assignment.[10]

-

Interpretation: Analyze the chemical shifts, coupling constants, and correlations to elucidate the complete chemical structure.

4.2.4. High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase: Prepare a mobile phase, typically a mixture of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[15]

-

Chromatographic Conditions: Use a C18 reverse-phase column. Set a suitable gradient elution program, flow rate (e.g., 1 mL/min), and column temperature.

-

Detection: Use a Diode Array Detector (DAD) or UV detector set at a wavelength appropriate for flavonoids (e.g., 280 nm or 365 nm).[15]

-

Quantification: Prepare a calibration curve using a standard of a known flavonoid (e.g., quercetin or rutin) to quantify the amount of flavonoid in the sample.

4.3. Assessment of Biological Activity

4.3.1. Determination of Total Flavonoid Content (TFC)

-

Principle: This colorimetric assay is based on the formation of a stable complex between aluminum chloride (AlCl₃) and the C-4 keto group and/or C-3/C-5 hydroxyl groups of flavonoids, which results in a colored product.[6]

-

Procedure: a. Mix the sample extract with a sodium nitrite (NaNO₂) solution. b. After 5 minutes, add AlCl₃ solution. c. After another 6 minutes, add sodium hydroxide (NaOH) and bring the final volume up with distilled water. d. Measure the absorbance at 510 nm.

-

Calculation: Quantify the TFC using a calibration curve prepared with a standard, such as quercetin or catechin, and express the result as mg of standard equivalents per gram of dry extract.[7]

4.3.2. DPPH Radical Scavenging Assay for Antioxidant Activity

-

Principle: The antioxidant activity is measured by the ability of the flavonoid to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which results in a color change from purple to yellow.[16]

-

Procedure: a. Prepare a methanolic solution of DPPH. b. Add different concentrations of the flavonoid sample to the DPPH solution. c. Incubate the mixture in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Flavonoids and Cellular Signaling Pathways

Flavonoids exert their biological effects by modulating various cellular signaling pathways. Understanding these interactions is crucial for drug development.

5.1. The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immune responses, cell proliferation, and apoptosis.[17] Dysregulation of this pathway is implicated in many chronic diseases, including cancer and inflammatory disorders.[3] Many flavonoids have been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκB, thereby blocking the nuclear translocation of the active NF-κB dimer.[5]

5.2. The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates processes like cell growth, differentiation, and stress responses.[18] The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Flavonoids can modulate MAPK signaling by inhibiting the phosphorylation of key kinases in the cascade, thereby influencing downstream cellular responses.[2][19]

5.3. The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is the primary regulatory mechanism of cellular defense against oxidative stress.[20] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes. Flavonoids are well-known activators of the Nrf2-ARE pathway.[21][22]

Conclusion

Flavonoids represent a vast and promising class of natural products for drug discovery and development. Their diverse structures and biological activities, particularly their ability to modulate key cellular signaling pathways, make them attractive candidates for therapeutic intervention in a range of diseases. While some flavonoids, like quercetin and luteolin, have been extensively studied, many others, such as this compound, remain largely uncharacterized. This guide has provided a comprehensive overview of the flavonoid class and detailed experimental protocols to facilitate further research. The significant gaps in the knowledge of this compound highlight the need for continued exploration of the vast chemical diversity of the plant kingdom to uncover new therapeutic agents.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. MAPK signaling in neurodegeneration: influences of flavonoids and of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Determination of Total Flavonoid Contents [bio-protocol.org]

- 8. The Ultraviolet Spectra of Flavones and Flavonols | Semantic Scholar [semanticscholar.org]

- 9. ptfarm.pl [ptfarm.pl]

- 10. ukm.my [ukm.my]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. mdpi.com [mdpi.com]

- 13. nepjol.info [nepjol.info]

- 14. FT-IR and FT-Raman fingerprints of flavonoids - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 16. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. globalsciencebooks.info [globalsciencebooks.info]

- 18. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 19. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. [PDF] Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? | Semantic Scholar [semanticscholar.org]

Araneosol: A Comprehensive Technical Review of a Promising Flavonoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Araneosol, chemically identified as 5-hydroxy-3,6,7,4'-pentamethoxyflavone, is a flavonoid that has been isolated from a variety of plant species, including Herissantia tiubae, Ehretia ovalifolia, and Anaphalis araneosa.[1][2][3][4] As a member of the flavonoid class of secondary metabolites, this compound is of growing interest to the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive review of the current research on this compound, summarizing the available quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows. It is important to note that the name "this compound" is also associated with a commercial biopesticide derived from spider venom; this review focuses exclusively on the plant-derived flavonoid.[5]

Chemical and Physical Properties

This compound is a substituted flavone with the following properties:

| Property | Value | Reference |

| Chemical Name | 5-hydroxy-3,6,7,4'-pentamethoxyflavone | [1] |

| Molecular Formula | C19H18O8 | [5][6] |

| Molecular Weight | 374.34 g/mol | [5][6] |

| CAS Number | 50461-86-4 | [6] |

Reported Biological Activities and Quantitative Data

Research into the biological effects of this compound has encompassed in vitro, ex vivo, and in silico studies. The compound has demonstrated a range of potential therapeutic activities, from smooth muscle relaxation to potential anticancer and antiviral applications.

Vasorelaxant, Anti-asthmatic, and Anxiolytic Effects

Initial investigations have highlighted this compound's effects on smooth muscle tissue. Studies on isolated guinea-pig trachea and rat aorta have demonstrated a relaxing effect, suggesting potential applications in conditions characterized by smooth muscle constriction.[1] Furthermore, this compound has been associated with potential anti-asthmatic and anxiolytic effects, although the underlying mechanisms have not been fully elucidated.[6]

Potential Cytotoxic and Antiangiogenic Properties (In Silico)

Molecular docking studies have been conducted to predict the interaction of this compound with key proteins involved in cancer cell signaling and angiogenesis. These in silico analyses suggest that this compound may exhibit cytotoxic and antiangiogenic properties by inhibiting various kinases. The predicted binding affinities are summarized in the table below.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Biological Pathway | Reference |

| VEGFR2 | -7.8 | Angiogenesis | [7] |

| MEK1 | -6.9 | Cell Proliferation | [7] |

| FGFR | -6.7 | Angiogenesis, Cell Proliferation | [7] |

| PDGFR | -6.3 | Angiogenesis, Cell Proliferation | [7] |

| mTOR | -6.2 | Cell Growth, Proliferation | [7] |